Methyl 2-ethylbutyrate
Overview
Description
Methyl 2-ethylbutyrate is a type of ester . It is one of the key constituents of the aroma of baked wines and is also a potential contributor to the aroma of fresh strawberries . It has a very diffusive fruity effect that serves as a modifier in floral accords or in combination with fruity esters .
Synthesis Analysis
The synthesis of Methyl Butyrate involves an esterification reaction with butyric acid and methanol over a catalyst . The reactions are performed in an isothermal well-stirred batch reactor using an excess of alcohol to prevent the reverse reaction .Molecular Structure Analysis
The molecular formula of Methyl 2-ethylbutyrate is C6H12O2 . It has a molecular weight of 130.18 .Chemical Reactions Analysis
As an ester, Methyl 2-ethylbutyrate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Methyl 2-ethylbutyrate is a liquid at 20°C . It has a boiling point of 115°C and a refractive index of 1.39 . Its density is 0.89 g/mL at 25°C .Scientific Research Applications
Organometallic Chemistry
- Methyl 2-ethylbutyrate was used to create the lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, which was further reacted with bis(cyclopentadienyl)zirconium(methyl)chloride to yield a zirconocene enolate complex. This complex's structure was elucidated using X-ray diffraction, demonstrating its potential in organometallic synthesis (Stuhldreier et al., 2000).
Biosynthesis in Fruits
- In a study on Red Delicious and Granny Smith apples, it was found that 2-methylbutanoate esters, closely related to methyl 2-ethylbutyrate, play a key role in fruit aroma. The study used deuterium-labeled substrates to trace the biosynthetic pathways and interconversions of these esters, offering insights into the molecular origins of fruit aromas (Rowan et al., 1996).
Dental Applications
- Research has explored the bonding of various 2-cyanoacrylates, including methyl 2-ethylbutyrate, to human dentin and enamel. The study found that certain homologues, such as ethyl and isobutyl, created strong and durable bonds, suggesting potential applications in dentistry (Beech, 1972).
Protein Structural Analysis
- Methyl 2-ethylbutyrate was used in a study for specific isotopic labeling of methyl groups in proteins. This labeling is crucial for solution NMR spectroscopy, which aids in structural characterizations of proteins. The study provided an improved protocol for labeling, highlighting the compound's role in advanced protein analysis (Kerfah et al., 2015).
Rumen Fermentation in Livestock
- A study investigated the effects of 2-methylbutyrate (2MB), related to methyl 2-ethylbutyrate, on rumen fermentation, enzyme activities, and feed digestibility in steers. It provided insights into how this compound affects livestock digestion and could potentially be used to improve animal feed efficiency (Wang et al., 2012).
Herbicide Formulation
- A study developed slow-release formulations of herbicides using a matrix of poly-3-hydroxybutyrate blended with natural materials like peat and clay. This research suggests a potential application in developing more eco-friendly and efficient agricultural chemicals (Kiselev et al., 2019).
Neurosurgical Applications
- Methyl 2-ethylbutyrate was mentioned in a study on the potential of cyanoacrylate adhesives in neurosurgery. These adhesives, including methyl 2-ethylbutyrate derivatives, could be valuable for procedures like intracranial aneurysm reinforcement (Mickey & Samson, 1981).
Safety And Hazards
Future Directions
There is a patent for a continuous production method for ethyl 2-methylbutyrate, which could potentially be applied to Methyl 2-ethylbutyrate . This method is capable of improving the output of single production apparatus, is higher in product yield than conventional technologies, is beneficial to environmental protection, and helps to reduce labor intensity and cost of workers .
properties
IUPAC Name |
methyl 2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAEGWIVFZPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231215 | |
Record name | Methyl 2-ethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylbutyrate | |
CAS RN |
816-11-5 | |
Record name | Methyl 2-ethylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-ethylbutanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-ethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-ethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-ETHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN25L56YL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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